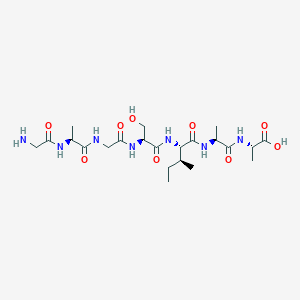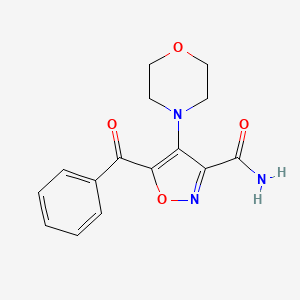![molecular formula C16H17BrFNO3S B12598466 [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)- CAS No. 871113-76-7](/img/structure/B12598466.png)
[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- is a complex organic compound that features a biphenyl core substituted with a sulfonamide group, a bromo and fluoro substituent, and a hydroxybutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- typically involves multiple steps. One common route starts with the preparation of 4-bromo-2-fluorobiphenyl, which can be synthesized via a halogenation reaction using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at low temperatures . The sulfonamide group can be introduced through a sulfonation reaction, and the hydroxybutyl chain can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl chain, forming ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromo and fluoro substituents make the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution (SNAr).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl chain can yield butyric acid derivatives, while substitution reactions can introduce various functional groups at the bromo or fluoro positions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its bioactivity, and the compound’s ability to undergo various chemical modifications makes it a candidate for drug development.
Industry
In the industrial sector, the compound’s properties are explored for applications in material science, such as the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluorobiphenyl: A simpler analog without the sulfonamide and hydroxybutyl groups.
4-Bromobiphenyl: Lacks the fluoro substituent and additional functional groups.
4-Fluorobiphenyl: Contains only the fluoro substituent on the biphenyl core.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. The presence of both bromo and fluoro substituents, along with the sulfonamide and hydroxybutyl groups, allows for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
871113-76-7 |
|---|---|
Molekularformel |
C16H17BrFNO3S |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
4-(4-bromo-2-fluorophenyl)-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17BrFNO3S/c17-13-5-8-15(16(18)11-13)12-3-6-14(7-4-12)23(21,22)19-9-1-2-10-20/h3-8,11,19-20H,1-2,9-10H2 |
InChI-Schlüssel |
WDIIRXCTHWFBNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)S(=O)(=O)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)

![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)

![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
